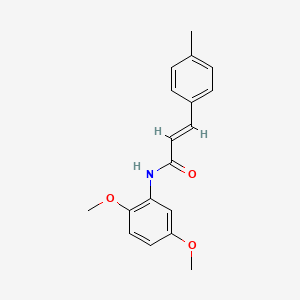
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as acrylonitriles and acrylamides with dimethoxyphenyl and methylphenyl groups, involves detailed procedures that can provide insights into the synthesis of "N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide". These procedures often entail multi-step organic reactions, including selective isomerization, crystallization, and the careful control of reaction conditions to achieve the desired isomers and molecular structures (Shinkre et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is characterized using techniques like X-ray crystallography, revealing intricate details about their crystalline forms, isomer configurations, and spatial arrangements. For example, isomers of related compounds exhibit distinct crystalline structures and space groups, contributing to our understanding of their molecular geometry and stability (Chenna et al., 2008).
Chemical Reactions and Properties
Acrylamide compounds participate in various chemical reactions, including polymerization and copolymerization, which are crucial for their applications in creating new polymeric materials. The reactivity of such compounds with different monomers and initiators leads to a wide range of polymers with unique properties, such as hydrogels and copolymers, demonstrating their versatility in materials science (Ling et al., 1999).
Physical Properties Analysis
The physical properties of acrylamide derivatives, including solubility, crystalline structure, and thermal stability, are determined through experimental studies. These properties are influenced by the molecular structure and substituents on the phenyl rings, affecting their solubility in various solvents and their thermal behavior (Yao et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and the ability to form polymers or copolymers, are central to the applications of acrylamide compounds. Their interactions with different chemical agents, ability to undergo polymerization, and their reactivity towards crosslinking agents underscore their utility in designing novel materials with specific characteristics (McCormick et al., 1992).
properties
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-4-6-14(7-5-13)8-11-18(20)19-16-12-15(21-2)9-10-17(16)22-3/h4-12H,1-3H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKUERZAIJSPOR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5621904.png)
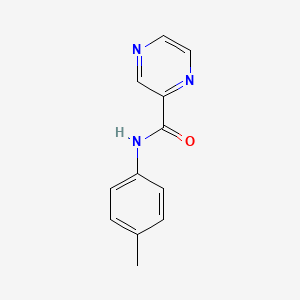
![2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5621921.png)
![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621930.png)
![N-1,3-benzothiazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5621938.png)
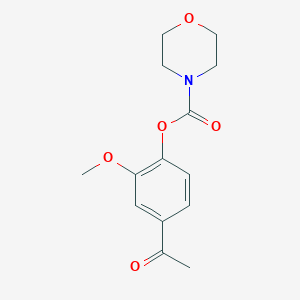
![4-[(5-{1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5621956.png)
![N-(2-furylmethyl)-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine-1-carboxamide](/img/structure/B5621962.png)
![2-methyl-3-[3-(methylthio)phenyl]-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5621963.png)
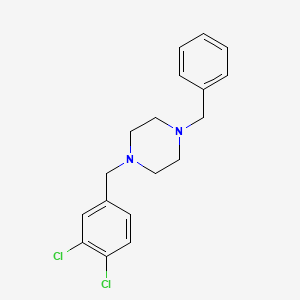
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)
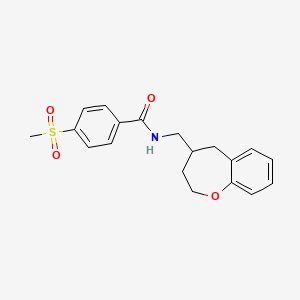
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-2-azepanecarboxamide](/img/structure/B5622000.png)
![N-(3-ethylphenyl)-2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5622005.png)